![molecular formula C13H12N4OS B2710132 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 866136-52-9](/img/structure/B2710132.png)
4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” is a chemical compound with diverse applications in scientific research. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine”, involves numerous methods . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” would include these elements, along with additional functional groups that give it its unique properties.Applications De Recherche Scientifique
CDK2 Inhibition
4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine derivatives have been found to be novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Activity
These compounds have shown significant anticancer activity. For instance, they have been found to inhibit the growth of various cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values in the nanomolar range .
VEGFR-2 Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives, including 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels form from pre-existing ones, and is often upregulated in cancer .
Antiangiogenic Activity
These compounds have demonstrated antiangiogenic activity, reducing the migratory potential of Human Umbilical Vein Endothelial Cells (HUVEC) and disrupting wound healing patterns .
Cell Cycle Arrest
Certain derivatives of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine have been found to induce cell cycle arrest at the S phase . This disrupts the normal progression of the cell cycle and can lead to cell death .
Apoptosis Induction
These compounds have been found to induce apoptosis, or programmed cell death, in cancer cells . This is a crucial mechanism by which anticancer drugs exert their effects .
Mécanisme D'action
Target of Action
The primary targets of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine are the Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in cell growth and proliferation, and its inhibition can also have anti-proliferative effects .
Mode of Action
4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine interacts with its targets by inhibiting their enzymatic activity. It has been shown to inhibit CDK2 and EGFR-TK, leading to a decrease in their respective downstream signaling pathways .
Biochemical Pathways
The inhibition of CDK2 by 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine affects the cell cycle progression, leading to cell cycle arrest . The inhibition of EGFR-TK affects the EGFR signaling pathway, which is involved in cell growth and proliferation . The downstream effects of these inhibited pathways result in decreased cell growth and proliferation.
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it may have good bioavailability, as p-glycoprotein is known to pump drugs out of cells and thus reduce their bioavailability .
Result of Action
The molecular and cellular effects of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine’s action include cell cycle arrest and decreased cell growth and proliferation . It has also been shown to induce apoptosis in certain cell lines .
Orientations Futures
The future directions for research on “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” and similar compounds could involve further exploration of their pharmacological effects, synthesis methods, and potential applications . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
4-methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-12-10-8-14-17(9-6-4-3-5-7-9)11(10)15-13(16-12)19-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXUUULHNATQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2710051.png)
![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)
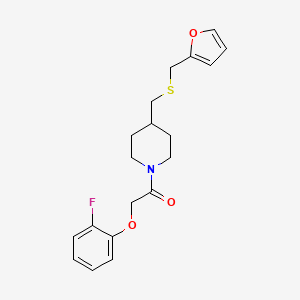
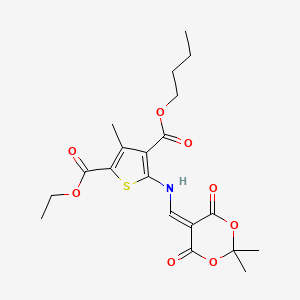
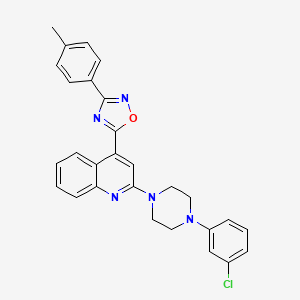
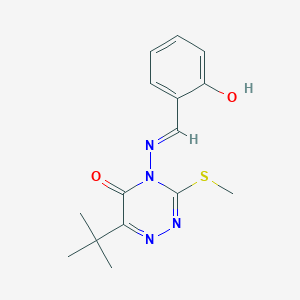
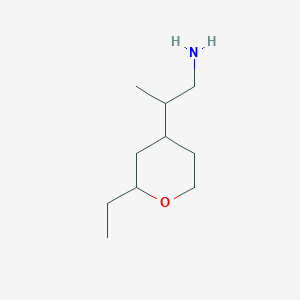

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)
![3-(2-Methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2710066.png)
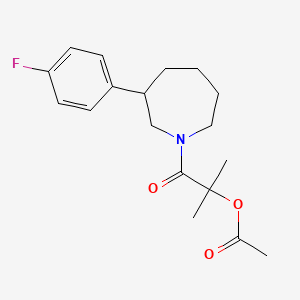
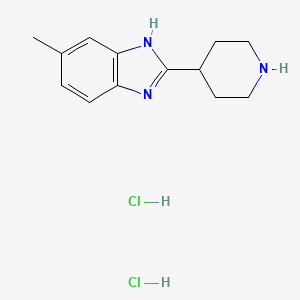
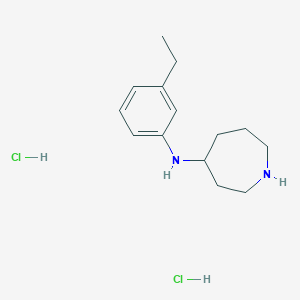
![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)